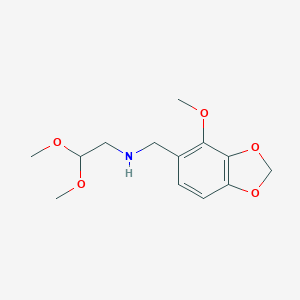
N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is a complex organic compound that features a benzodioxole ring, which is a common structural motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is performed under conditions such as the presence of palladium chloride (PdCl2), xantphos, and cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity.
化学反応の分析
Types of Reactions
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine can undergo various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, often using reagents like sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), often in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in a suitable solvent like ethanol.
Substitution: Halides or nucleophiles in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
科学的研究の応用
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a biological effect. The exact pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole ring structure but lacks the additional functional groups.
4,5-Dimethoxy-1,3-benzodioxole: Similar structure but different substitution pattern.
N-methyl-2,2-dimethoxyethanamine: Similar amine structure but lacks the benzodioxole ring.
Uniqueness
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
生物活性
N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C14H19N1O4
- Molecular Weight : 265.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert effects through:
- Monoamine Transporters : Similar compounds have been shown to interact with serotonin and dopamine transporters, potentially influencing mood and behavior.
- Antitumor Activity : Research indicates that derivatives of benzodioxole structures can inhibit tumor cell proliferation.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound through in vitro assays. The following table summarizes the findings from various cell lines:
These results indicate that while the compound shows promising antitumor activity against lung cancer cell lines, it also exhibits cytotoxic effects on normal fibroblasts, suggesting a need for further optimization to enhance selectivity.
Antimicrobial Activity
In addition to its antitumor properties, this compound has been assessed for antimicrobial activity:
- Testing Method : Broth microdilution method against various bacterial strains.
- Results : The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Study on Lung Cancer Cells :
- Researchers investigated the effects of the compound on A549 cells using both 2D and 3D culture systems.
- Results indicated a significant reduction in cell viability in 2D cultures compared to 3D cultures, highlighting the importance of cellular context in drug efficacy.
-
Combination Therapy :
- A study explored the potential of combining this compound with established chemotherapeutic agents.
- Enhanced cytotoxic effects were observed when used in conjunction with certain drugs, suggesting synergistic potential.
特性
IUPAC Name |
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-15-11(16-2)7-14-6-9-4-5-10-13(12(9)17-3)19-8-18-10/h4-5,11,14H,6-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMPVILIJBJZHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1OCO2)CNCC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













